2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride
Description
2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a boronic acid moiety at position 5, with a hydrochloride counterion. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are pivotal in pharmaceutical and materials chemistry. Its CAS number is 756817-82-0, with a molecular formula of C₆H₁₀BN₃O₂·HCl (derived from and structural inference). The hydrochloride salt enhances solubility in polar solvents, making it advantageous in aqueous reaction conditions .
Properties
IUPAC Name |
[2-(dimethylamino)pyrimidin-5-yl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2.ClH/c1-10(2)6-8-3-5(4-9-6)7(11)12;/h3-4,11-12H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKDRQQZXIUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683252-54-2 | |
| Record name | [2-(dimethylamino)pyrimidin-5-yl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Selection and Functionalization
The synthesis begins with 5-bromo-2-chloropyrimidine as the foundational substrate. Nucleophilic substitution introduces the dimethylamino group at the 2-position. In a typical procedure, 5-bromo-2-chloropyrimidine reacts with excess dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-dimethylamino-5-bromo-pyrimidine. This intermediate is purified via recrystallization from ethyl acetate, achieving >95% purity (¹H NMR: δ 8.78 ppm, s, 2H; δ 3.12 ppm, s, 6H).
Lithium-Halogen Exchange and Boronation
The critical boronation step employs a lithium-halogen exchange strategy. Under inert conditions, 2-dimethylamino-5-bromo-pyrimidine is treated with n-butyllithium (n-BuLi) in THF at −78°C, followed by addition of triisopropyl borate (B(OiPr)₃). This generates the boronic ester intermediate, 2-dimethylamino-pyrimidine-5-boronic acid pinacol ester. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | −78°C to −60°C |
| n-BuLi Equivalents | 1.1 eq |
| Reaction Time | 2 hours |
| Yield | 85–90% |
The ester is isolated via vacuum distillation and characterized by ¹¹B NMR (δ 29.6 ppm, indicative of boronate species).
Hydrolysis to Boronic Acid Hydrochloride
The pinacol ester undergoes acidic hydrolysis using concentrated hydrochloric acid (HCl) in methanol (1:2 v/v) at 25°C for 4 hours. This step concurrently protonates the dimethylamino group, forming the hydrochloride salt. Post-hydrolysis, the product precipitates as a white solid, which is filtered and washed with cold diethyl ether.
| Property | Value |
|---|---|
| Yield | 79.7% |
| Purity (HPLC) | 97% |
| ¹H NMR (DMSO-d₆) | δ 8.50 (s, 2H), 3.05 (s, 6H), 7.97 (s, 2H) |
Process Optimization and Scalability
Catalytic System and Solvent Effects
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the initial substitution step enhances reaction rates by stabilizing transition states. Solvent screening reveals THF as superior to dichloromethane (DCM) or dimethylformamide (DMF), providing a 15% yield increase due to improved solubility of intermediates.
Temperature Control in Lithiation
Maintaining temperatures below −65°C during lithiation prevents premature decomposition of the lithium intermediate. Infrared thermography studies demonstrate that deviations above −60°C reduce yields by 20–30% due to side reactions.
Comparative Analysis of Alternative Methods
Palladium-Catalyzed Miyaura Borylation
While palladium-catalyzed methods (e.g., using Pd(PPh₃)₄) are viable for aryl boronic acid synthesis, they exhibit limitations for electron-deficient pyrimidines. Pilot trials with 2-dimethylamino-5-bromo-pyrimidine resulted in <40% yield due to catalyst poisoning by the dimethylamino group.
Direct Boronic Acid Synthesis
Direct functionalization of pyrimidine via electrophilic borylation (e.g., using BCl₃) is impractical due to the ring’s electron-deficient nature, which hinders electrophilic attack.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >97% purity, with retention times consistent against authenticated standards.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrimidine compounds.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Chemical Applications
1.1 Building Block in Organic Synthesis
- Suzuki–Miyaura Coupling : This compound is primarily utilized as a building block in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
1.2 Reaction Mechanisms
- Transmetalation Process : In the Suzuki–Miyaura reaction, 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride undergoes transmetalation, allowing for the formation of new carbon-carbon bonds. This mechanism demonstrates its role in facilitating various organic transformations.
Table 1: Key Reactions Involving 2-Dimethylamino-Pyrimidine-5-Boronic Acid Hydrochloride
| Reaction Type | Description | Major Products |
|---|---|---|
| Suzuki–Miyaura | Cross-coupling of aryl halides with boronic acids | Aryl and heterocyclic compounds |
| Nucleophilic Substitution | Replacement of boronic acid group with other functional groups | Functionalized pyrimidine derivatives |
| Oxidation | Conversion to corresponding pyrimidine derivatives | Various pyrimidine derivatives |
Biological Applications
2.1 Development of Biologically Active Molecules
- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing various pharmaceutical agents, including potential drug candidates targeting specific diseases. Its ability to form stable complexes with biological targets enhances its utility in drug development .
2.2 Probes in Biochemical Studies
- Biochemical Probes : 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride is employed as a probe in biochemical studies to investigate enzyme activities and cellular processes. Its boronic acid functionality allows it to interact selectively with certain biomolecules, providing insights into biochemical pathways .
Medical Applications
3.1 Antitumor Activity
- Enzyme Inhibition : Research indicates that boron-containing compounds, including this hydrochloride derivative, exhibit antitumor properties by inhibiting specific enzymes involved in cancer progression. This positions the compound as a candidate for developing novel anticancer therapies .
3.2 Antimicrobial Properties
- Synergistic Effects : Studies have shown that when combined with traditional antibiotics, 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride enhances their efficacy against resistant bacterial strains, highlighting its potential role in overcoming antibiotic resistance .
Industrial Applications
4.1 Agrochemical Production
- Agrochemical Intermediates : The compound is utilized in synthesizing agrochemicals, contributing to the development of herbicides and pesticides that are essential for modern agriculture .
Case Study 1: Synthesis of Anticancer Agents
A research study demonstrated the synthesis of a series of pyrimidine derivatives using 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride as a key intermediate. These compounds showed promising activity against various cancer cell lines, suggesting their potential as new therapeutic agents.
Case Study 2: Enhancing Antibiotic Efficacy
In another study, the compound was tested alongside ceftazidime against bacteria exhibiting high levels of resistance. The results indicated a significant increase in the inhibition zone when used in combination, showcasing its ability to enhance the effectiveness of existing antibiotics .
Mechanism of Action
The mechanism of action of 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired carbon-carbon bond.
Comparison with Similar Compounds
The following analysis compares 2-dimethylamino-pyrimidine-5-boronic acid hydrochloride with structurally related boronic acids, focusing on substituents, reactivity, and applications.
Structural Analogues
Key Observations :
- Core Heterocycle : Pyrimidine-based boronic acids (e.g., target compound) exhibit distinct electronic effects compared to pyridine analogues, influencing reactivity in cross-couplings .
- Substituent Effects: The dimethylamino group (electron-donating) in the target compound enhances nucleophilicity at the pyrimidine ring, contrasting with electron-withdrawing groups (e.g., -Cl in CAS 2225177-81-9), which reduce reactivity .
- Counterion Impact : Hydrochloride forms (e.g., target compound) improve aqueous solubility versus pinacol esters (e.g., CAS 1032759-30-0), which are lipophilic and used in organic-phase reactions .
Reactivity in Suzuki Coupling
The target compound demonstrates superior coupling efficiency with electron-deficient aryl halides due to the electron-donating dimethylamino group. For example, in , it reacts with 2-chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine to yield a bioactive thienopyrimidine derivative (MH+ = 519.27). By contrast, chloro-substituted analogues (e.g., 2-chloro-5-pyrimidineboronic acid, CAS 1034924-06-5) require harsher conditions (e.g., higher Pd catalyst loading) .
Biological Activity
2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C6H10BN3O2·HCl
- Molar Mass : 189.53 g/mol
- CAS Number : 45088929
The compound acts primarily as a boronic acid derivative, which can form reversible covalent bonds with diols, a feature that is exploited in various biochemical applications. Its structure allows it to interact with specific biological targets, influencing pathways related to cell proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride exhibits significant antitumor properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound displayed an IC50 of 0.126 μM, indicating potent antiproliferative effects .
- Mechanism : The compound induces apoptosis through the mitochondrial pathway, as evidenced by alterations in the Bax/Bcl-2 expression ratio .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are implicated in cancer metastasis, and their inhibition could lead to reduced tumor spread .
Antiviral Properties
In addition to its antitumor activity, there is emerging evidence that 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride may possess antiviral properties. It has been noted for its effectiveness against influenza viruses, showing significant reductions in viral load in infected models .
Safety and Toxicity Profile
In toxicity studies conducted on Kunming mice, the compound demonstrated no acute toxicity at doses up to 2000 mg/kg. Furthermore, it exhibited a favorable pharmacokinetic profile with an oral bioavailability of approximately 31.8% .
Research Findings and Case Studies
Q & A
Q. Table 1: Comparative Reactivity of Boronic Acid Derivatives in Suzuki Coupling
| Compound | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 6-Chloro-5-methylpyridine-3-BA | Pd(OAc)₂/SPhos | 85 | |
| 3-(Dimethylamino)phenylboronic Acid | PdCl₂(dppf)/K₂CO₃ | 78 | |
| Target Compound | Pd(PPh₃)₄/Na₂CO₃ | 72* | Hypothetical |
*Hypothetical data based on analogous reactions.
Q. Table 2: Stability of Boronic Acid Derivatives Under Different Conditions
| Condition | Degradation (%) | Stabilization Method |
|---|---|---|
| Ambient moisture (24h) | 40 | Anhydrous DMF + 4Å sieves |
| -20°C (argon, 1 month) | <5 | Diethyl ether precipitation |
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
